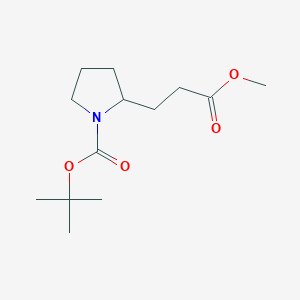

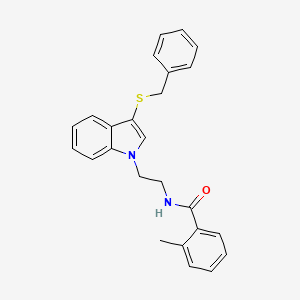

![molecular formula C14H17N3O3 B2743689 2-羟基-N-异丁基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺 CAS No. 886895-96-1](/img/structure/B2743689.png)

2-羟基-N-异丁基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-hydroxy-N-isobutyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a type of pyridopyrimidinone . Pyridopyrimidinones are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of this compound involves the use of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids . It should be noted that in contrast to 4-hydroxyquinolin-2-one analogs, which are easily amidated without any problems, pyrido[1,2-a]pyrimidine esters can form quite stable adducts with primary amines at a ratio of 1:1 . An at least two-fold excess of amine is needed to overcome these difficulties and push the reaction in the desired direction, though the rate of amidation in these conditions is still quite low .Molecular Structure Analysis

The molecular structure of this compound is complex. According to 1H and 13C NMR spectroscopic data, the synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form while in the crystal (at least for the case of the unsubstituted derivative) X-ray analysis shows that it occurs in the bipolar 2,4-dioxo form .Chemical Reactions Analysis

The chemical reactions of this compound involve the formation of stable adducts with primary amines at a ratio of 1:1 . This not only results in bound (and, thus, removed from the reaction) amine in equimolar quantity, but also significantly decreases the acylating capacity of their ethoxycarbonyl groups .科学研究应用

合成与结构优化

研究表明,对相关分子的吡啶部分进行修饰,例如置换吡啶并[1,2-a]嘧啶核心的第 8 位甲基,可以优化生物学特性。这些靶标的合成涉及苯甲胺和 2-羟基-8-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸乙酯的反应,该反应源自 2-氨基-4-甲基吡啶和三乙基甲烷三羧酸酯的缩合。这些修饰旨在增强化合物的镇痛特性,其中特定的衍生物显示出增强的生物活性 (Ukrainets、Gorokhova、Sydorenko 和 Taran,2015 年)。

生物活性

在氮杂芳基羧酸衍生物中寻找新的镇痛剂,导致合成了一组化合物,包括 N-(苄基)-2-羟基-9-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲酰胺。这些化合物通过 2-羟基-9-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-羧酸乙酯和苯甲胺的反应合成。初步药理学筛选显示合成化合物具有镇痛特性,表明与 4-羟基喹啉-2-酮核心的潜在生物等排性 (Ukrainets、Alexeeva、Davydenko 和 Grinenko,2015 年)。

抗真菌和抗菌应用

吡啶并[2,3-d]嘧啶衍生物的合成也因其抗真菌活性而被探索。这些化合物衍生自 2-氨基-5-氰基-6-甲氧基-4-(4-甲氧基苯基)吡啶-3-甲酰胺,对各种菌株表现出显着的抗真菌活性。这项研究为基于吡啶并[2,3-d]嘧啶支架开发新的抗真菌剂打开了大门 (Hanafy,2011 年)。

属性

IUPAC Name |

2-hydroxy-8-methyl-N-(2-methylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-8(2)7-15-12(18)11-13(19)16-10-6-9(3)4-5-17(10)14(11)20/h4-6,8,19H,7H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTMTWSQYXFJOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

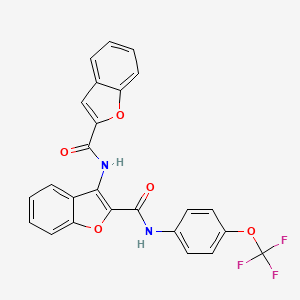

![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)

![Ethyl 2-({[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5-phenylthiophene-3-carboxylate](/img/structure/B2743615.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2743620.png)

![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)

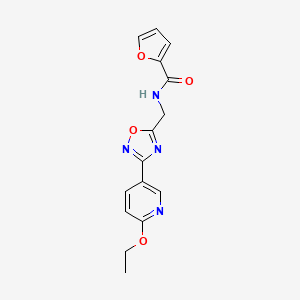

![N-(5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2743627.png)

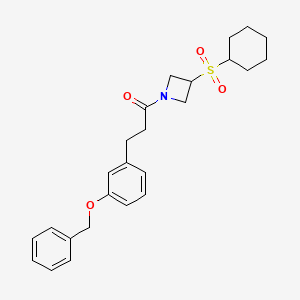

![5-Bromo-2-chloro-3-[(3,5-dimethylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2743629.png)